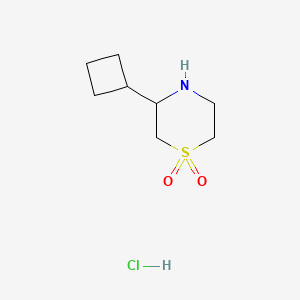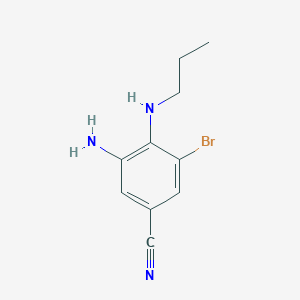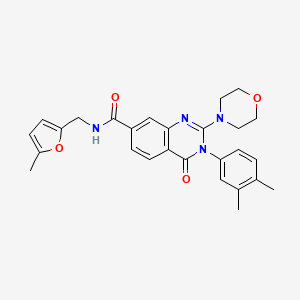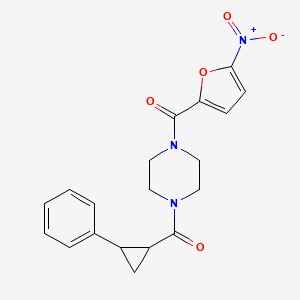
3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride” is a chemical compound with the CAS Number: 1909316-14-8 . It has a molecular weight of 225.74 and is used in scientific research due to its unique properties. It is particularly suitable for various applications, including drug development and catalysis.
Molecular Structure Analysis
The IUPAC name of this compound is 3-cyclobutylthiomorpholine 1,1-dioxide hydrochloride . The InChI code is 1S/C8H15NO2S.ClH/c10-12(11)5-4-9-8(6-12)7-2-1-3-7;/h7-9H,1-6H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure :The synthesis of thiomorpholin-3-one derivatives, including 3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride, involves [3 + 3]-cycloadditions of α-chlorohydroxamates and 1,4-dithiane-2,5-diol, providing a direct and practical method under mild conditions with moderate to good yield and wide functional group tolerance (He et al., 2019). Additionally, the preparation of novel bridged bicyclic thiomorpholines as potentially useful building blocks in medicinal chemistry has been discussed, highlighting the importance of thiomorpholine and thiomorpholine 1,1-dioxide in this domain (Walker & Rogier, 2013).
Structural Insights and Stereochemistry :The structures of N-aryl-substituted thiomorpholine-3,5-diones have been established through X-ray crystallography, with stable diastereomers detected for certain derivatives. The study also delves into the dynamic stereochemistry of these compounds, utilizing variable-temperature 1H NMR and quantum chemical calculations to propose mechanisms for diastereomers interconversion (Szawkało et al., 2015).
Chemical Reactivity and Molecular Structure :The molecular structure and reactivity of 3-Cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride and its derivatives have been a subject of extensive research. Studies have investigated the reactivity of related compounds with various agents, revealing insights into molecular rearrangements and the formation of new derivatives with different functional groups (Klásek et al., 2020).
Applications in Medicinal Chemistry and Other Domains :The importance of thiomorpholine derivatives in medicinal chemistry is evident, with applications ranging from the synthesis of inhibitors and anti-inflammatory agents to the exploration of novel building blocks for drug design (Šmelcerović et al., 2013). The potential for these compounds to contribute significantly to various pharmacological applications, including antimicrobial activity, has been highlighted in several studies (Yancheva et al., 2012).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
3-cyclobutyl-1,4-thiazinane 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c10-12(11)5-4-9-8(6-12)7-2-1-3-7;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAFSIOERDFQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CS(=O)(=O)CCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3000423.png)

![N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3000426.png)
![N-(1-((1H-benzo[d]imidazol-2-yl)amino)-1-oxopropan-2-yl)-4-ethoxybenzamide](/img/structure/B3000431.png)

![4-chloro-2-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3000435.png)
![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000436.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B3000438.png)



![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B3000444.png)
![Methyl 2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3000445.png)